REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.CO.[OH-].[K+].Cl>C1COCC1.O>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(N1)C=CC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.698 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 65 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the remaining aqueous solution was cooled to −78° C.
|
Reaction Time |
65 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 940 mg | |
YIELD: CALCULATEDPERCENTYIELD | 110.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |